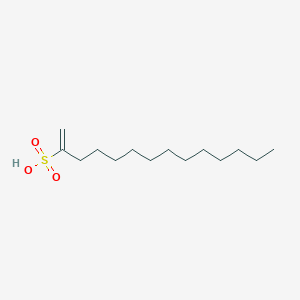
Tetradec-1-ene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-1-ene-2-sulfonic acid: is an organic compound with the molecular formula C14H28O3S It is a sulfonic acid derivative of tetradecene, characterized by the presence of a sulfonic acid group attached to the second carbon of the tetradecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradec-1-ene-2-sulfonic acid typically involves the sulfonation of tetradecene. One common method is the reaction of tetradecene with sulfur trioxide (SO3) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The process involves the continuous addition of tetradecene and sulfur trioxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Tetradec-1-ene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The double bond in the tetradecene chain can be reduced to form saturated sulfonic acids.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Sulfonates and sulfoxides.
Reduction: Saturated sulfonic acids.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
Chemistry: Tetradec-1-ene-2-sulfonic acid is used as a surfactant in various chemical processes. Its ability to lower surface tension makes it valuable in emulsification and dispersion applications.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can also be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives have potential applications in drug delivery systems. Their ability to form micelles can be exploited to deliver hydrophobic drugs in aqueous environments.
Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties enhance the cleaning efficiency of these products.
Mechanism of Action
The mechanism of action of tetradec-1-ene-2-sulfonic acid involves its interaction with lipid bilayers and proteins. The sulfonic acid group can form hydrogen bonds with polar head groups of lipids, while the hydrophobic tetradecene chain interacts with the lipid tails. This dual interaction disrupts the lipid bilayer, leading to increased membrane permeability. In drug delivery, this property is utilized to enhance the uptake of therapeutic agents.
Comparison with Similar Compounds
1-Tetradecene: A hydrocarbon with a similar tetradecene chain but lacking the sulfonic acid group.
Tetradecane: A saturated hydrocarbon with no double bonds or functional groups.
Sodium dodecyl sulfate (SDS): A surfactant with a similar sulfonic acid group but a shorter alkyl chain.
Uniqueness: Tetradec-1-ene-2-sulfonic acid is unique due to the presence of both a double bond and a sulfonic acid group. This combination imparts distinct chemical reactivity and amphiphilic properties, making it versatile for various applications. Unlike 1-tetradecene and tetradecane, it can participate in a wider range of chemical reactions due to the sulfonic acid group. Compared to SDS, its longer alkyl chain provides different surfactant properties, such as lower critical micelle concentration and higher hydrophobicity.
Properties
CAS No. |
89827-15-6 |
|---|---|
Molecular Formula |
C14H28O3S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
tetradec-1-ene-2-sulfonic acid |
InChI |
InChI=1S/C14H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18(15,16)17/h2-13H2,1H3,(H,15,16,17) |
InChI Key |
HQEZYJSQUXNQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


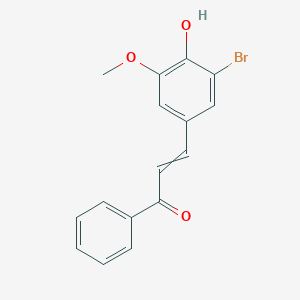
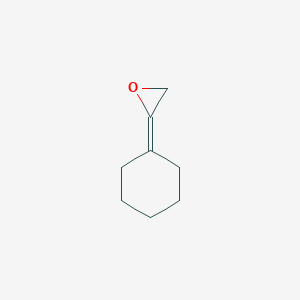
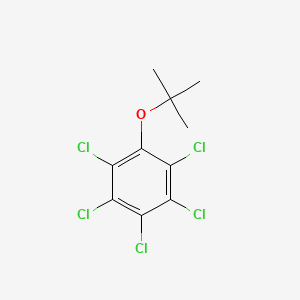
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

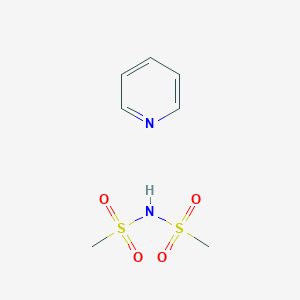
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
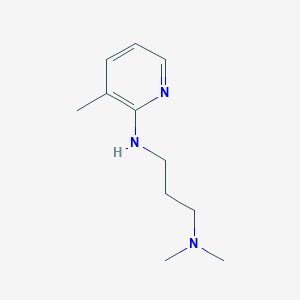
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
